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molecular formula C10H15NO2 B8398865 3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione

3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione

Cat. No. B8398865
M. Wt: 181.23 g/mol
InChI Key: UCIKXDASZBDKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130241

Procedure details

Sodium hydride (0.11 g) was added to a solution of 3-azabicyclo[3.1.0]hexane-2,4-dione (0.3 g) in dry tetrahydrofuran (10 ml) under a nitrogen atmosphere at room temperature. The suspension was stirred for 5 minutes and 1-iodo-3-methylbutane (0.53 g) was then added in one portion to the reaction mixture. After stirring for two hours at room temperature, dimethylformamide (5 ml) was added and the reaction mixture was stirred for a further 16 hours at room temperature. The reaction mixture was diluted with dichloromethane and then partitioned with water (20 ml). The aqueous phase was extracted with dichloromethane (20 ml) and the combined organic extracts were washed with water (2×20 ml), dried (MgSO4) and evaporated in vacuo. The residue was purified by chromatography on silica gel (50 g) using 25% ethyl acetate/hexane as eluant to give the title compound as a colourless oil.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]12[CH2:8][CH:7]1[C:6](=[O:9])[NH:5][C:4]2=[O:10].I[CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15].CN(C)C=O>O1CCCC1.ClCCl>[CH3:15][CH:14]([CH3:16])[CH2:13][CH2:12][N:5]1[C:6](=[O:9])[CH:7]2[CH:3]([CH2:8]2)[C:4]1=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
C12C(NC(C2C1)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
ICCC(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for two hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
partitioned with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (20 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (50 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(CCN1C(C2CC2C1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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